![molecular formula C13H18N4O4 B13512468 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid: BOC-L-HIS (TRT)-AIB-OH , is a small-molecule peptide composed of two amino acids. It plays a crucial role in peptide synthesis, particularly in the construction of somatostatin analogs.
Méthodes De Préparation
Synthetic Routes:
The synthetic route for BOC-L-HIS (TRT)-AIB-OH involves sequential steps to assemble the desired structure
-
Protection of Amino Groups:
- The tert-butoxycarbonyl (BOC) group is introduced to protect the amino group of L-histidine (HIS).
- The trityl (TRT) group is added to protect the amino group of α-aminoisobutyric acid (AIB).
-
Coupling of Protected Amino Acids:
- The protected L-histidine and AIB are coupled using standard peptide coupling reagents (e.g., DCC, HOBt).
- The resulting dipeptide is further modified to introduce the pyrimidine-5-carboxylic acid moiety.
Industrial Production Methods:
Industrial-scale production typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS allows efficient assembly of longer peptides by stepwise addition of protected amino acids on a solid support.
Analyse Des Réactions Chimiques
Reactions:
Hydrolysis: Removal of the BOC and TRT protecting groups using acid or base.
Amide Bond Formation: Coupling of amino acids during peptide synthesis.
Cyclization: Formation of the azetidine ring.
Carboxylation: Introduction of the pyrimidine-5-carboxylic acid group.
Common Reagents and Conditions:
BOC Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.
Peptide Coupling: DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole), DMF (dimethylformamide).
Cyclization: Heat or activating agents.
Carboxylation: Carboxylating agents (e.g., CO2).
Major Products:
The main product is BOC-L-HIS (TRT)-AIB-OH, a peptide with the desired sequence and functional groups.
Applications De Recherche Scientifique
BOC-L-HIS (TRT)-AIB-OH finds applications in:
Peptide Chemistry: As an intermediate for synthesizing somatostatin analogs.
Biological Studies: Investigating peptide-receptor interactions.
Medicine: Developing targeted drug delivery systems.
Mécanisme D'action
The compound’s mechanism involves binding to specific receptors (e.g., somatostatin receptors) and modulating cellular signaling pathways. Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
BOC-L-HIS (TRT)-AIB-OH is unique due to its specific amino acid sequence and functional groups. Similar compounds include other peptide intermediates and analogs used in drug development and research .
Propriétés
Formule moléculaire |
C13H18N4O4 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H18N4O4/c1-13(2,3)21-12(20)16-9-6-17(7-9)11-14-4-8(5-15-11)10(18)19/h4-5,9H,6-7H2,1-3H3,(H,16,20)(H,18,19) |
Clé InChI |
ZKLBUQVWUGAFBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



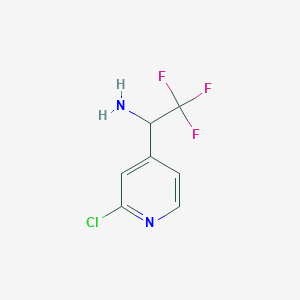
![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)



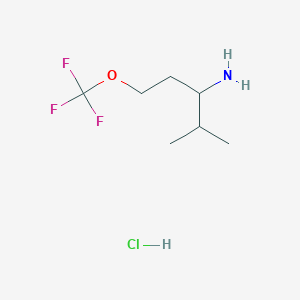


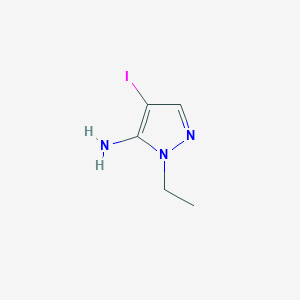

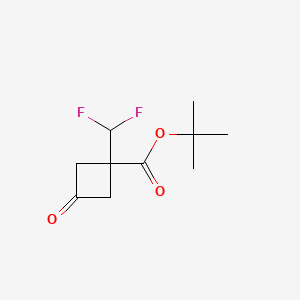
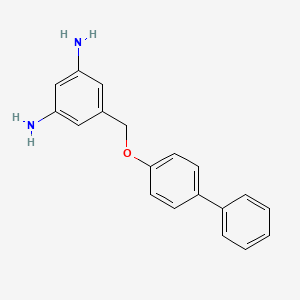
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
